molecular formula C11H9NO2S B11183655 2,4-Thiazolidinedione, 5-[(4-methylphenyl)methylene]-

2,4-Thiazolidinedione, 5-[(4-methylphenyl)methylene]-

Cat. No.: B11183655
M. Wt: 219.26 g/mol
InChI Key: VUXDSWRSGDQYRJ-RMKNXTFCSA-N
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Description

2,4-Thiazolidinedione, 5-[(4-methylphenyl)methylene]- is a chemical compound that belongs to the thiazolidinedione class. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is characterized by its unique structure, which includes a thiazolidinedione ring and a methylene bridge connected to a methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Thiazolidinedione, 5-[(4-methylphenyl)methylene]- typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 2,4-thiazolidinedione with 4-methylbenzaldehyde in the presence of a base such as piperidine and a solvent like toluene. The reaction is usually conducted at elevated temperatures (around 80°C) for an extended period (approximately 18 hours) to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Thiazolidinedione, 5-[(4-methylphenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiazolidine derivatives.

    Substitution: The methylene group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinedione derivatives.

Scientific Research Applications

Medicinal Applications

1. Antidiabetic Activity

  • Mechanism of Action: The primary mechanism involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which regulates glucose and lipid metabolism. This activation enhances insulin sensitivity and promotes glucose uptake in cells.
  • Case Study: A study demonstrated that certain derivatives exhibited significant blood glucose-lowering effects in animal models, outperforming standard treatments like pioglitazone .

2. Antimicrobial Properties

  • Biological Activity: Research indicates that thiazolidinedione derivatives possess antimicrobial properties against various pathogens. Modifications at the C5 position enhance these effects .
  • Data Table: Antimicrobial Efficacy of Selected Derivatives
Compound NamePathogen TargetedMinimum Inhibitory Concentration (MIC)
5-[(4-methylphenyl)methylene]-TZDStaphylococcus aureus32 µg/mL
5-[(4-methylphenyl)methylene]-TZDEscherichia coli16 µg/mL

3. Anti-inflammatory Effects

  • Research Findings: Several studies have reported that thiazolidinediones exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

Chemical and Industrial Applications

1. Synthesis of Advanced Materials

  • Role as Building Blocks: The compound is utilized as a precursor in the synthesis of more complex organic molecules and materials due to its reactive methylene group.
  • Industrial Production Methods: Large-scale synthesis often employs continuous flow reactors to optimize yield and purity, focusing on efficient purification techniques such as chromatography.

2. Development of Polymers

  • Material Science Applications: Thiazolidinedione derivatives are explored for their potential use in developing new polymeric materials with unique properties, particularly in biomedical applications.

Pharmacological Profiles

1. Structure-Activity Relationships (SAR)

  • Recent studies have focused on elucidating the SAR of thiazolidinedione derivatives, highlighting how modifications affect their pharmacological profiles. For instance, compounds with specific substitutions at the C5 position have been shown to enhance both PPARγ agonistic activity and cytotoxicity against cancer cells .

2. Safety and Efficacy Studies

  • Case Study: A series of synthesized thiazolidinedione hybrids were evaluated for their safety profiles, with several candidates showing low toxicity levels while maintaining therapeutic efficacy in lowering blood glucose levels .

Mechanism of Action

The mechanism of action of 2,4-Thiazolidinedione, 5-[(4-methylphenyl)methylene]- involves its interaction with specific molecular targets. One of the primary targets is the peroxisome proliferator-activated receptor (PPAR), which plays a crucial role in regulating glucose and lipid metabolism . By activating PPAR, the compound can modulate various metabolic pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-
  • 2,4-Thiazolidinedione, 5-[(4-hydroxyphenyl)methylene]-
  • 2,4-Thiazolidinedione, 5-[(2-methoxyphenyl)methylene]-

Uniqueness

2,4-Thiazolidinedione, 5-[(4-methylphenyl)methylene]- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.

Biological Activity

2,4-Thiazolidinedione derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in the fields of diabetes management, anti-inflammatory effects, and antimicrobial properties. This article focuses on the compound 2,4-Thiazolidinedione, 5-[(4-methylphenyl)methylene]- , exploring its biological activity through various studies and findings.

Overview of Thiazolidinediones

Thiazolidinediones (TZDs) are a class of compounds that primarily act as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ). This mechanism is crucial for their antidiabetic effects, as they enhance insulin sensitivity and regulate glucose metabolism. The structural modifications at the C-5 position of thiazolidinediones significantly influence their biological activity.

Antidiabetic Activity

The antidiabetic potential of 2,4-Thiazolidinedione, 5-[(4-methylphenyl)methylene]- has been evaluated in various studies. Research indicates that modifications at the para position of the phenyl ring can enhance hypoglycemic activity. For instance, compounds with electron-donating groups showed improved activity compared to those with electron-withdrawing groups. In vivo studies demonstrated that certain derivatives exhibited significant reductions in blood glucose levels in alloxan-induced diabetic models .

Table 1: Hypoglycemic Activity of Thiazolidinedione Derivatives

CompoundDose (mg/kg)Blood Glucose Reduction (%)
4h3545
4n7050
55047

Anti-inflammatory Activity

In addition to their antidiabetic properties, thiazolidinedione derivatives have shown promising anti-inflammatory effects. Studies utilizing human red blood cell (HRBC) membrane stabilization assays revealed that several compounds exhibited significant inhibition of protein denaturation, indicating potential therapeutic applications in inflammatory diseases. Notably, compound 4k demonstrated superior inhibition rates compared to standard anti-inflammatory drugs .

Table 2: Anti-inflammatory Activity Results

CompoundConcentration (μg/mL)HRBC Membrane Stabilization (%)
4k50078
4f50075
Control-60

Antimicrobial Activity

The antimicrobial properties of thiazolidinedione derivatives have also been extensively studied. Various synthesized compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds containing thiosemicarbazide moieties exhibited notable antibacterial activity against strains such as Bacillus subtilis and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Table 3: Antimicrobial Activity of Selected Compounds

CompoundMIC (μg/mL)Bacteria Tested
A231.25Bacillus subtilis
A531.25Staphylococcus aureus
D1>125Escherichia coli

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding affinities of thiazolidinedione derivatives to various target proteins. For instance, compound 4h showed high binding affinity at the PPARγ receptor, which is pivotal for its antidiabetic action. Similarly, compound 4k displayed strong interactions with COX-1 and COX-2 enzymes, suggesting its potential as an anti-inflammatory agent .

Case Studies

Several case studies highlight the therapeutic potential of 2,4-Thiazolidinedione, 5-[(4-methylphenyl)methylene]- :

  • Diabetes Management : In a clinical setting, patients treated with a derivative similar to this compound showed improved glycemic control and reduced insulin resistance over a six-month period.
  • Inflammation Reduction : A study involving patients with rheumatoid arthritis indicated that thiazolidinedione derivatives led to decreased inflammatory markers and improved joint function.

Properties

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

(5E)-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C11H9NO2S/c1-7-2-4-8(5-3-7)6-9-10(13)12-11(14)15-9/h2-6H,1H3,(H,12,13,14)/b9-6+

InChI Key

VUXDSWRSGDQYRJ-RMKNXTFCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)S2

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2

Origin of Product

United States

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